molecular formula C21H20N4O3S2 B2493686 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 392300-18-4

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No. B2493686
CAS RN: 392300-18-4
M. Wt: 440.54
InChI Key: ROGALIUMGWOFAU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazol group, and a methoxybenzamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures, such as 3,4-dihydroquinolin-1(2H)-one derivatives, have been synthesized using the Castagnoli–Cushman reaction . This involves the reaction of an α,β-unsaturated carbonyl compound with an amine to form a 3,4-dihydroquinolin-1(2H)-one .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific information or a crystal structure, it’s difficult to provide a detailed analysis of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the thiadiazol group could potentially make it more reactive .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds with a 1,3,4-thiadiazole core, such as those derived from Schiff bases, have been synthesized and evaluated for their biological activities. One study found that certain derivatives exhibited significant DNA protective abilities against oxidative mixtures and strong antimicrobial activity against Staphylococcus epidermidis. Specifically, compounds showed cytotoxic effects on cancer cell lines, highlighting their potential in chemotherapy strategies for cancer treatment (Gür et al., 2020).

Heterocyclic Adenosine Receptor Antagonists

Thiazole and thiadiazole analogues have been developed as novel classes of heterocyclic compounds acting as adenosine receptor antagonists. These compounds have shown promise in the micromolar range for adenosine affinities, particularly for adenosine A(1) and A(3) receptors, suggesting potential applications in understanding molecular recognition at adenosine receptors (Muijlwijk-Koezen et al., 2001).

Rh(III)-Catalyzed Directed C-H Olefination

The N-O bond in N-methoxybenzamides has been utilized as an internal oxidant in a Rh(III)-catalyzed oxidative olefination process. This method offers a mild, practical, and selective approach to synthesizing valuable tetrahydroisoquinolinone products, demonstrating the versatility of these compounds in synthetic chemistry (Rakshit et al., 2011).

Novel Sigma-2 Receptor Probe

Research on benzamide analogues has led to the development of a novel sigma-2 receptor probe, showing high affinity for sigma2 receptors. Such findings are crucial for studying sigma2 receptors in vitro and may contribute to the development of new therapeutic agents (Xu et al., 2005).

Photophysics of Dihydroquinazolinone Derivatives

Dihydroquinazolinone derivatives have been synthesized and analyzed for their photophysical properties. These studies reveal significant changes in photophysical properties depending on solvent polarity, offering insights into the polar character of the excited state and potential applications in photodynamic therapy (Pannipara et al., 2017).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-28-16-9-4-7-15(12-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-11-5-8-14-6-2-3-10-17(14)25/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGALIUMGWOFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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